molecular formula C15H19F3N2O2 B13206016 tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13206016
M. Wt: 316.32 g/mol
InChI Key: AAQBPTJKKOLKPL-UHFFFAOYSA-N
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Description

The compound tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative characterized by:

  • A tert-butyl carbamate group at position 2.
  • An amino substituent at position 3.
  • A trifluoromethyl (CF₃) group at position 6.

This scaffold is of significant interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and modulate pharmacokinetics .

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

tert-butyl 5-amino-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-7-6-9-10(8-20)11(15(16,17)18)4-5-12(9)19/h4-5H,6-8,19H2,1-3H3

InChI Key

AAQBPTJKKOLKPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Tetrahydroisoquinolines

  • General Procedure for Trialkylamines : A method for preparing trialkylamines involves dissolving a tosylate in N, N-dimethylformamide, adding potassium iodide, and then adding a tetrahydroisoquinoline derivative. The reaction mixture is heated, poured into a mixture of ice, saturated sodium hydrogen carbonate solution, and diethyl ether, and then the phases are separated. The pure product is obtained through flash chromatography.

  • Superbase-Induced Reaction : Pyrrolotetrahydroisoquinolines can be prepared via superbase-induced reactions. tert-butoxide is cooled to -78 °C under nitrogen, followed by the addition of diisopropylamine and a hexane solution of butyllithium. An oxirane in tetrahydrofuran is added, and the mixture is stirred at the same temperature. The pure product is obtained through flash chromatography.

  • LiTMP Method : Azetotetrahydroisoquinolines can be synthesized by dissolving the starting material in tetrahydrofuran and cooling to 0 °C. BF3·Et2O is added, and the solution is stirred. The desired product is obtained as a result.

Reaction Conditions and Chemical Transformations

  • Boc Deprotection : Boc-protected derivatives can undergo treatment with trifluoroacetic acid in dichloromethane to remove the Boc groups, yielding the final compounds as guanidinium trifluoroacetate salts.

  • Synthesis of Carboximidamide Derivative : Guanylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline gives the corresponding 2-carboximidamide derivative.

  • Acylation : According to one procedure, to a solution of 5-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester in acetonitrile is added DIPEA, followed by ethylbromoacetate. The reaction mixture is stirred at reflux, then poured into water, and extracted with DCM. Flash chromatography on silica-gel yields the title compound.

Data Tables

While specific data tables for the target compound are unavailable, the following exemplify relevant data that could be collected during the synthesis and characterization of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate:

Table 1: Reaction Conditions and Yields for Trialkylamine Preparation

Entry Tosylate Tetrahydroisoquinoline Derivative Reaction Time (h) Yield (%)
1 Tosylate X Derivative A 24 65
2 Tosylate Y Derivative B 24 72

Table 2: Reaction Conditions and Yields for Pyrrolotetrahydroisoquinoline Preparation

Entry Oxirane Superbase Reaction Time (h) Yield (%)
1 Oxirane A Lithium diisopropylamide/KOtBu 2 58
2 Oxirane B Lithium diisopropylamide/KOtBu 2 63

Spectroscopic Data

  • NMR Spectroscopy : 19F NMR data can be valuable for compounds containing trifluoromethyl groups. For instance, 19F NMR (282 MHz, CDCl3) data is reported at δ -63.28.

  • Mass Spectrometry : MS (ESI) data can be used to confirm the molecular weight of intermediates and final products. For a related compound, MS (ESI) data is available.

Chemical Reactions Analysis

tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, sulfuric acid), and temperature control to optimize reaction rates and yields .

Scientific Research Applications

tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to its target, modulating its activity through competitive inhibition or allosteric regulation. The amino group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Position 5 Position 6 Position 7/8 Substituent Molecular Weight Key Features
tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Target) NH₂ - CF₃ (position 8) ~322.3 (calc.) High lipophilicity due to CF₃; potential CNS penetration
tert-Butyl 6-cyano-7-(2-cyclohexyl-5-methyloxazol-4-ylmethoxy)-... (11l) - CN Oxazole-methyl-cyclohexyl 437.5 Oxazole moiety enhances binding to hydrophobic enzyme pockets
tert-Butyl 7-(5-methyloxazol-4-yl)methoxy-6-(tetrazol-5-yl)-... (12a) - Tetrazol-5-yl Oxazole-methyl 401.4 Tetrazole group improves solubility and hydrogen-bonding capacity
tert-Butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate - OH Br (position 8) 328.2 Bromine enhances halogen bonding; hydroxyl group aids in solubility
tert-Butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate NH₂ - CH₂OH (position 8) 278.3 Hydroxymethyl group increases polarity and reduces metabolic stability

Biological Activity

tert-Butyl 5-amino-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative is characterized by the presence of a trifluoromethyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18F3N1O2\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various tetrahydroisoquinoline derivatives. For instance, compounds similar to this compound have shown significant activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported to range from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Compound NameMIC (µg/mL)Bacterial Strain
Compound A40E. faecalis
Compound B50P. aeruginosa

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines such as breast and pancreatic cancer .

Cell LineIC50 (µM)Mechanism of Action
MCF-714Apoptosis induction
Panc-17Cell cycle arrest

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Studies have shown that related tetrahydroisoquinolines can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that a derivative exhibited an inhibition rate of 89% for IL-6 at a concentration of 10 µg/mL .

CytokineInhibition Rate (%)Concentration (µg/mL)
TNF-α7810
IL-68910

Neuroprotective Effects

The neuroprotective effects of tetrahydroisoquinolines have garnered attention due to their potential in treating neurodegenerative diseases. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies indicate that they may modulate pathways associated with neuroinflammation and neuronal survival .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of tert-butyl derivatives on human leukemia cell lines. The results indicated significant growth inhibition with an IC50 value as low as 1.5 µM, suggesting potent anticancer activity .
  • Case Study on Neuroprotection : Research involving the treatment of neuronal cell cultures with tetrahydroisoquinoline derivatives showed a marked reduction in cell death due to oxidative stress when compared to untreated controls .

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